molecular formula C15H29NO5 B15244662 (3R,4S,5S)-4-((tert-Butoxycarbonyl)(methyl)amino)-3-methoxy-5-methylheptanoic acid

(3R,4S,5S)-4-((tert-Butoxycarbonyl)(methyl)amino)-3-methoxy-5-methylheptanoic acid

Cat. No.: B15244662
M. Wt: 303.39 g/mol
InChI Key: GFPJDRFAAIJFSY-LOWVWBTDSA-N
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Description

Boc-Dil, also known as N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine, is a compound used in organic synthesis. It is a derivative of methylenedioxymethamphetamine (MDMA) and is primarily used as a protecting group for amines in peptide synthesis. The Boc group, or tert-butoxycarbonyl group, is an acid-labile protecting group that can be added to amines to prevent them from reacting during certain stages of chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Dil is synthesized through the reaction of di-tert-butyl dicarbonate with the amine group of methylenedioxymethamphetamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran (THF). The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Boc-Dil involves the use of large-scale reactors where the amine and di-tert-butyl dicarbonate are mixed under controlled conditions. The reaction is monitored to ensure complete conversion of the amine to the Boc-protected derivative. The product is then purified through crystallization or distillation to obtain high-purity Boc-Dil .

Chemical Reactions Analysis

Types of Reactions

Boc-Dil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of Boc-Dil is the free amine, methylenedioxymethamphetamine. Substitution reactions yield various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Boc-Dil is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-Dil involves the formation of a carbamate linkage between the Boc group and the amine. This linkage is stable under basic and neutral conditions but can be cleaved under acidic conditions. The Boc group acts as a temporary protective group, preventing the amine from participating in unwanted reactions during synthesis. Upon deprotection, the free amine is regenerated, allowing it to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butoxycarbonyl-3,4-methylenedioxyamphetamine (Boc-MDA)
  • N-tert-butoxycarbonyl-3,4-methylenedioxyethylamphetamine (Boc-MDEA)
  • N-tert-butoxycarbonyl-3,4-methylenedioxypropylamphetamine (Boc-MDPA)

Uniqueness

Boc-Dil is unique in its specific application as a protecting group for the amine of methylenedioxymethamphetamine. Its stability under various reaction conditions and ease of removal make it a valuable tool in organic synthesis. Compared to similar compounds, Boc-Dil offers a balance of stability and reactivity that is particularly useful in peptide synthesis and other applications requiring selective protection of amine groups .

Properties

Molecular Formula

C15H29NO5

Molecular Weight

303.39 g/mol

IUPAC Name

(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid

InChI

InChI=1S/C15H29NO5/c1-8-10(2)13(11(20-7)9-12(17)18)16(6)14(19)21-15(3,4)5/h10-11,13H,8-9H2,1-7H3,(H,17,18)/t10-,11+,13-/m0/s1

InChI Key

GFPJDRFAAIJFSY-LOWVWBTDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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